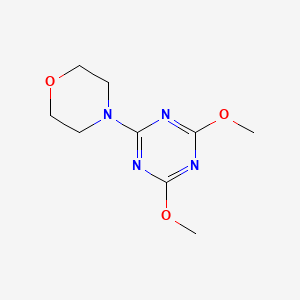

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine

描述

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine is an organic compound that belongs to the class of triazine derivatives. It is commonly used as a coupling reagent in organic synthesis, particularly for the activation of carboxylic acids to form amides and esters . This compound is valued for its efficiency and stability in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. The reaction typically occurs in tetrahydrofuran (THF) as a solvent . The process involves the formation of a quaternary ammonium chloride salt, which is then isolated and purified .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors with controlled temperature and pressure to maintain consistency .

化学反应分析

Types of Reactions

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine primarily undergoes substitution reactions. It is used to activate carboxylic acids, facilitating their reaction with amines to form amides or with alcohols to form esters .

Common Reagents and Conditions

Carboxylic acids: React with this compound in the presence of N-methylmorpholine.

Amines: Used to form amides.

Alcohols: Used to form esters.

The reactions typically occur in solvents like tetrahydrofuran (THF) or methanol, with reaction conditions optimized for temperature and pH .

Major Products

Amides: Formed from the reaction with amines.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₄N₄O₃

- Molar Mass : 226.23 g/mol

- Solubility : Highly soluble in water (4.08 mg/ml) .

- Log P (Partition Coefficient) : Varies from -0.66 to 2.72, indicating its potential for both hydrophilic and lipophilic interactions .

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. The triazine moiety is known for its ability to interact with DNA and inhibit cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines .

2. Antimicrobial Properties

The compound has demonstrated activity against various bacterial strains. Its mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

3. Inhibition of Enzymes

this compound acts as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism. This property can be leveraged in drug design to enhance the efficacy of co-administered medications by preventing their metabolism .

Agricultural Applications

1. Herbicides and Pesticides

The compound's triazine structure is reminiscent of well-known herbicides. Research has focused on developing formulations that utilize this compound as a base for new herbicidal agents that target specific weed species while minimizing collateral damage to crops .

2. Plant Growth Regulators

Studies have suggested that this compound can act as a plant growth regulator by influencing hormonal pathways in plants. This application could lead to enhanced crop yields and improved resistance to environmental stressors .

Materials Science

1. Polymer Synthesis

The morpholine group in the compound allows for its incorporation into polymer matrices. Research has explored its use as a monomer or additive in creating polymers with enhanced thermal stability and mechanical properties .

2. Coatings and Adhesives

Due to its chemical stability and solubility characteristics, this compound is being investigated for use in coatings and adhesives that require durability and resistance to environmental degradation .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry (2020) | Demonstrated significant apoptosis induction in breast cancer cell lines with derivatives of the compound. |

| Antimicrobial Properties | International Journal of Antimicrobial Agents (2021) | Effective against multi-drug resistant strains of E. coli; mechanism involves membrane disruption. |

| Agricultural Use | Crop Protection Science (2022) | Developed a new herbicide formulation showing selective efficacy against target weeds with minimal crop injury. |

| Polymer Development | Journal of Polymer Science (2023) | Successfully synthesized a new polymer exhibiting enhanced thermal properties using the compound as a monomer. |

作用机制

The mechanism of action for 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines or alcohols to form amides or esters, respectively . The process releases a molecule of N-methylmorpholine, which is a byproduct of the reaction .

相似化合物的比较

Similar Compounds

- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate

Uniqueness

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine is unique due to its high efficiency and stability as a coupling reagent. Compared to other similar compounds, it offers superior performance in activating carboxylic acids and facilitating the formation of amides and esters .

生物活性

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine is a compound derived from the triazine family, which has garnered attention due to its potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: and has a molecular weight of 214.23 g/mol. It can be synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with morpholine. This synthesis method allows for the introduction of various functional groups that can enhance its biological properties.

1. Anticancer Properties

Research has highlighted the anticancer potential of this compound and its derivatives. A study showed that derivatives containing the triazine core exhibited significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | A549 (Lung Cancer) | 0.20 |

| Compound 2 | MCF-7 (Breast Cancer) | 1.25 |

| Compound 3 | HeLa (Cervical Cancer) | 1.03 |

These findings suggest that the triazine structure plays a crucial role in inhibiting cancer cell proliferation by targeting key signaling pathways such as PI3K/Akt/mTOR .

2. Enzyme Inhibition

The compound has also demonstrated significant activity as a monoamine oxidase (MAO) inhibitor. In preliminary studies, several derivatives showed comparable MAO-A inhibition to clorgyline, indicating potential therapeutic applications in treating mood disorders and neurodegenerative diseases:

| Derivative | MAO-A Inhibition | Selectivity |

|---|---|---|

| Derivative A | Comparable to Clorgyline | High |

| Derivative B | Selective for MAO-A | Yes |

The selectivity towards MAO-A over MAO-B suggests that these compounds could minimize side effects associated with non-selective MAO inhibitors .

The biological activity of this compound is primarily attributed to its ability to interfere with critical signaling pathways in cancer cells. The inhibition of the PI3K/Akt pathway leads to reduced cell survival and proliferation:

- Inhibition of PI3K/Akt Pathway : The compound inhibits key proteins involved in cell growth and metabolism.

- Induction of Apoptosis : Studies have shown that treatment with these derivatives results in increased expression of pro-apoptotic factors like BAX while decreasing anti-apoptotic factors like Bcl-2 .

Case Studies

A notable study involved the administration of a bis(morpholino-1,3,5-triazine) derivative in xenograft models. The results indicated significant tumor reduction compared to controls:

- Model : Subcutaneous xenograft model

- Outcome : Tumor volume reduction by up to 70% after treatment with the derivative.

This highlights the potential for these compounds in developing targeted cancer therapies .

常见问题

Basic Research Questions

Q. What is the role of DMTMM in peptide synthesis, and how does its mechanism compare to traditional carbodiimide-based reagents?

DMTMM activates carboxylic acids via the formation of "superactive esters," enabling efficient amide bond formation without requiring a separate base for neutralization. Unlike carbodiimide-based reagents (e.g., EDC), DMTMM directly generates active intermediates, reducing side reactions like racemization. Its water solubility facilitates reactions in polar solvents, making it ideal for solid-phase peptide synthesis and carboxyl group activation in polysaccharides .

Q. How is DMTMM synthesized, and what are the critical parameters for ensuring high yield and purity?

DMTMM is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF). Key parameters include:

- Stoichiometric control : A 1:1 molar ratio of triazine to N-methylmorpholine minimizes unreacted starting materials.

- Temperature : Reactions are typically conducted at 0–5°C to prevent triazine decomposition.

- Purification : Crystallization from ethanol-water mixtures yields high-purity DMTMM (≥98%) with a melting point of 110–114°C .

Q. What analytical techniques are recommended for confirming DMTMM’s structure and purity?

- X-ray diffraction : Validates crystalline structure and cation-anion interactions .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm methoxy (δ 3.8–4.0 ppm) and morpholinium (δ 3.3–3.6 ppm) groups.

- Elemental analysis : Ensures correct C, H, N, and Cl content (e.g., C: 43.4%, H: 6.2%, N: 20.2%, Cl: 12.8%) .

Advanced Research Questions

Q. How can researchers optimize solvent choice when using DMTMM for amide bond formation to minimize side reactions?

Solvent polarity and proticity significantly influence reaction efficiency. For example:

Q. What strategies are effective for resolving contradictions in DMTMM’s reactivity with sterically hindered substrates?

Steric hindrance can reduce coupling efficiency. Mitigation approaches include:

- Pre-activation : Form the active ester with DMTMM before adding the hindered amine.

- Microwave-assisted synthesis : Enhances reaction rates at 50–60°C, reducing steric effects.

- Additives : 1-Hydroxy-7-azabenzotriazole (HOAt) improves coupling yields by stabilizing intermediates .

Q. How does DMTMM compare to other triazine-based coupling reagents in large-scale peptide synthesis?

DMTMM outperforms reagents like CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) due to:

- Lower toxicity : No hazardous byproducts (e.g., HCl gas).

- Simplified purification : Water solubility allows extraction without chromatography.

- Scalability : Reactions achieve >90% yield at 10 mmol scale with minimal side products .

Q. What advanced applications of DMTMM exist beyond peptide synthesis?

- Glycopolymer synthesis : DMTMM conjugates carbohydrates to polymers via amine-carboxyl coupling, enabling multivalent ligand displays for lectin-binding studies .

- Cross-linking in mass spectrometry : Facilitates protein-protein interaction studies by generating stable amide bonds between lysine residues .

- Biomaterial functionalization : Activates hyaluronic acid for boronic acid conjugation, enhancing hydrogel stability .

Q. Methodological Best Practices

Q. How should researchers design experiments to compare DMTMM with alternative coupling agents?

Use a standardized substrate (e.g., benzyloxycarbonyl-protected amino acid) under identical conditions:

- Metrics : Yield, reaction time, byproduct formation (HPLC analysis).

- Controls : Include carbodiimides (EDC) and phosphonium salts (PyBOP).

- Statistical validation : Triplicate runs with ANOVA to assess significance .

Q. What protocols are recommended for troubleshooting DMTMM-mediated esterification side reactions?

- pH monitoring : Maintain pH 6–7 to favor amidation over esterification.

- Temperature modulation : Lower temperatures (0–10°C) reduce ester formation.

- Quenching : Add 1M HCl to terminate reactions and precipitate unreacted DMTMM .

Q. How can DMTMM be utilized in environmentally sustainable synthesis?

属性

IUPAC Name |

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-14-8-10-7(11-9(12-8)15-2)13-3-5-16-6-4-13/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDGCLDYLJUCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399221 | |

| Record name | 1,3,5-TRIAZINE, 2,4-DIMETHOXY-6-(4-MORPHOLINYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241483-00-1 | |

| Record name | 1,3,5-TRIAZINE, 2,4-DIMETHOXY-6-(4-MORPHOLINYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。